molecular formula C10H11N3O4 B14843474 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide

3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide

Cat. No.: B14843474
M. Wt: 237.21 g/mol
InChI Key: JKZWVTFYYMQDED-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and an isonicotinamide moiety

Preparation Methods

The synthesis of 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isonicotinic acid, cyclopropanol, and methylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.

    Synthetic Route: The synthetic route generally includes the nitration of isonicotinic acid to introduce the nitro group, followed by the formation of the cyclopropoxy group through a substitution reaction with cyclopropanol.

Chemical Reactions Analysis

3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group can also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .

Comparison with Similar Compounds

3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-nitropyridine-4-carboxamide

InChI

InChI=1S/C10H11N3O4/c1-11-10(14)7-4-5-12-9(13(15)16)8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,14)

InChI Key

JKZWVTFYYMQDED-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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